3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one typically involves multi-step organic reactions. One common method is the nitration of carbazole followed by amination and subsequent coupling with a propanone derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Scientific Research Applications
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in biological assays.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbazole moiety can intercalate with DNA, affecting its replication and transcription .
Comparison with Similar Compounds
3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one can be compared with other carbazole derivatives such as:
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in organic photocatalysis.
3-Amino-9-ethylcarbazole: Utilized in immunohistochemistry and as a chromogen.
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Employed in optoelectronic applications.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
CAS No. |
83277-50-3 |
---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-amino-1-(3-nitrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C15H13N3O3/c16-8-7-15(19)17-13-4-2-1-3-11(13)12-9-10(18(20)21)5-6-14(12)17/h1-6,9H,7-8,16H2 |
InChI Key |
RVAMCLDDULSLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C(=O)CCN)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.